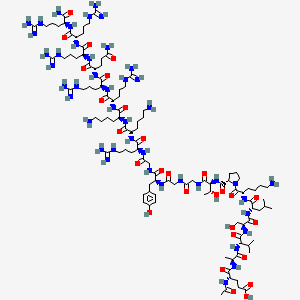
PACAP (1-38), human, ovine, rat TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PACAP (1-38), human, ovine, rat TFA is a neuropeptide with 38 amino acid residues. PACAP (1-38) binds to PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 with IC50s of 4 nM, 2 nM, and 1 nM, respectively.
Applications De Recherche Scientifique
Neuroprotective Role in Ischemia and Neural Injury
PACAP has demonstrated significant neuroprotective effects in various models of ischemia and neural injury. It has been shown to suppress neuronal cell death and decrease infarct volume after ischemia in rodents. Studies using PACAP gene-deficient mice have also highlighted the crucial role of endogenous PACAP in neuroprotection, suggesting that PACAP could extend the therapeutic window for ischemia-related treatments, such as stroke (Ohtaki et al., 2008).
Effects in Central and Peripheral Nerve Injuries
Research has also uncovered the neuroprotective potential of PACAP in models of traumatic nerve injuries. PACAP's expression and its specific PAC1 receptor are elevated in various parts of the central and peripheral nervous system after traumatic injuries. Exogenous PACAP treatment has shown protective effects in different models of brain injury, optic nerve trauma, and facial nerve injuries, highlighting its critical function in neuronal regeneration and its potential as a therapeutic agent in nervous system injuries (Tamas et al., 2012).
Protective Effects Against Neurotoxic Agents
PACAP's protective actions extend to defending against various neurotoxic agents. It activates several protective pathways, mainly through its specific PAC1 receptor, demonstrating potent neuroprotective actions both in vitro and in vivo against neurotoxic compounds like 6-OHDA, MPTP, and glutamate. This broad spectrum of neuroprotection provides a strong foundation for PACAP's role in the endogenous neuroprotective machinery and its potential therapeutic use as a neuroprotective factor (Reglodi et al., 2018).
PACAP in Neurodegenerative Disease Models
PACAP has shown promise in models of neurodegenerative diseases, such as Parkinson's disease, Huntington's chorea, and Alzheimer's disease. It offers a novel therapeutic approach for the treatment of these diseases by inhibiting pathological processes and alleviating clinical symptoms, suggesting its potential as a valuable therapeutic agent in combating neurodegeneration (Yang et al., 2015).
Propriétés
Nom du produit |
PACAP (1-38), human, ovine, rat TFA |
|---|---|
Formule moléculaire |
C₂₀₃H₃₃₁N₆₃O₅₃S.C₂HF₃O₂ |
Poids moléculaire |
4648.28 |
Séquence |
One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Synonyme |
Pituitary Adenylate Cyclase Activating Polypeptide 38 (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



